molecular formula C9H8N2O2 B14852513 (4-Cyano-6-methylpyridin-2-YL)acetic acid

(4-Cyano-6-methylpyridin-2-YL)acetic acid

Cat. No.: B14852513
M. Wt: 176.17 g/mol
InChI Key: YYBRCXLTWGTTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyano-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-6-methylpyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyridine compounds. These products can further undergo additional transformations to yield more complex molecules.

Scientific Research Applications

(4-Cyano-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-6-methylpyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Cyano-6-methylpyridin-2-YL)acetic acid include other pyridine derivatives with cyano and methyl groups, such as:

  • 4-Cyano-2-methylpyridine
  • 6-Cyano-4-methylpyridine
  • 2-Cyano-4-methylpyridine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the acetic acid moiety, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(4-cyano-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c1-6-2-7(5-10)3-8(11-6)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

YYBRCXLTWGTTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.